

A-depth Technical Guide on the Physicochemical Properties of 3-Aminostilbene

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Compound of Interest

Compound Name: 3-[(E)-2-Phenylethenyl]aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-aminostilbene. The information presented is essential for researchers and professionals involved in drug development and other scientific applications where a thorough understanding of this compound's behavior is critical. Due to the limited availability of experimental data specifically for 3-aminostilbene, this guide also includes comparative data from its isomers and related stilbene derivatives to provide a broader context.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, including biological environments. These properties influence absorption, distribution, metabolism, and excretion (ADME) in drug development, as well as reactivity and handling in chemical synthesis.

Below is a summary of the available and estimated physicochemical data for 3-aminostilbene and related compounds.

Property	3-Aminostilbene (Predicted/Estimated)	4-Aminostilbene (Experimental)	Iminostilbene (Experimental)	Notes
Molecular Formula	C ₁₄ H ₁₃ N	C ₁₄ H ₁₃ N[1]	C ₁₄ H ₁₁ N[2]	The molecular formula is consistent across isomers.
Molecular Weight	195.26 g/mol [1]	195.26 g/mol [1]	193.24 g/mol [2]	Isomers have identical molecular weights.
Melting Point	Not available	151-153 °C	197 °C[2]	The position of the amino group influences intermolecular forces and thus the melting point.
Boiling Point	Not available	Not available	221 °C[2]	Boiling point data for aminostilbenes is scarce.
Solubility	Predicted to be slightly soluble in water, soluble in organic solvents.	Soluble in organic solvents.	Soluble in ethyl acetate, dioxane, chloroform, and DMSO; partly soluble in water. [2]	The presence of the polar amino group allows for some water solubility, while the large aromatic structure ensures solubility in organic solvents.
pKa (of the conjugate acid)	~4.0 - 5.0 (Estimated)	Not available	1.71 (Predicted) [2]	The basicity of the amino group

is influenced by its position on the aromatic ring. The pKa of anilinium ion is ~4.6.

LogP	Not available	3.8 (Computed) [1]	4.06 [2]	LogP values indicate a high degree of lipophilicity.
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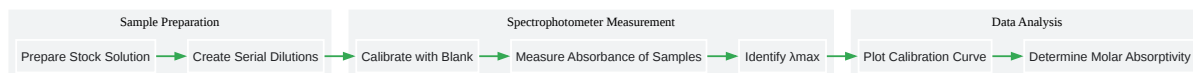
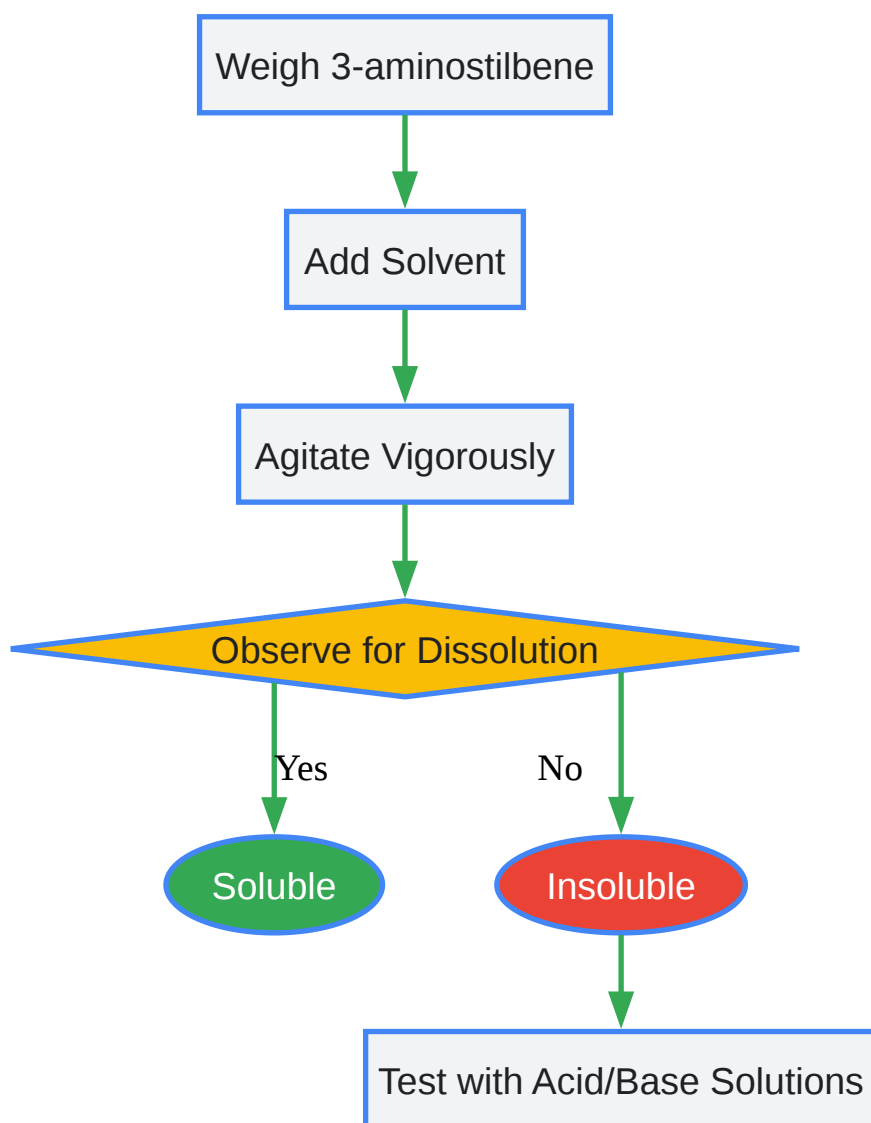
Experimental Protocols

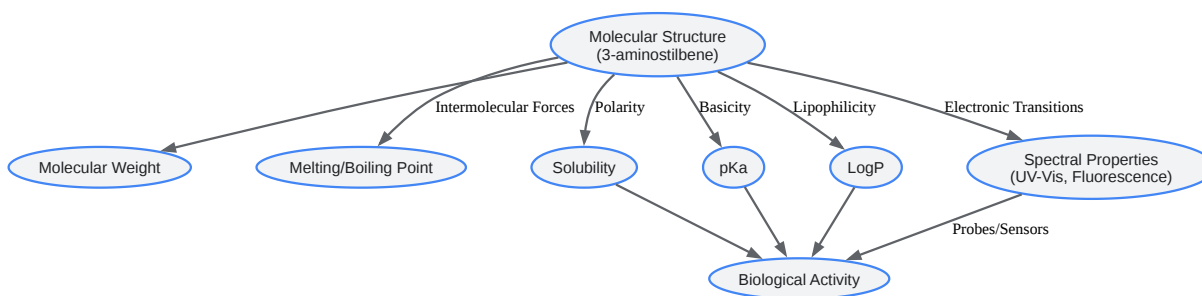
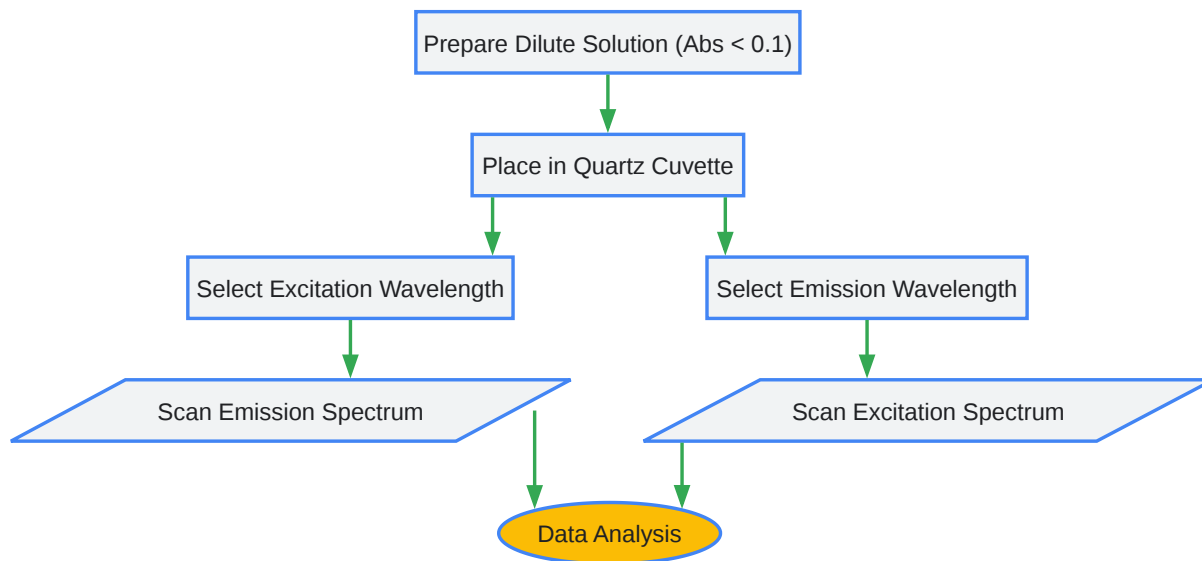
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

The melting point is a crucial indicator of a compound's purity.[\[3\]](#) Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[\[3\]](#)

Methodology:

- A small, finely powdered sample of 3-aminostilbene is packed into a capillary tube.[\[4\]](#)
- The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.
[\[3\]](#)
- The sample is heated slowly, at a rate of about 2°C per minute, to ensure thermal equilibrium.[\[3\]](#)
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[\[4\]](#)
- For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[\[3\]](#)





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